molecular formula C17H17N B11959763 2,3-Diphenylpentanenitrile CAS No. 40232-60-8

2,3-Diphenylpentanenitrile

Cat. No.: B11959763
CAS No.: 40232-60-8
M. Wt: 235.32 g/mol
InChI Key: KOAYHNNDGAXATM-UHFFFAOYSA-N
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Description

2,3-Diphenylpentanenitrile is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its role as a potent and selective antagonist of the CC chemokine receptor 1 (CCR1). The CCR1 receptor is a promising therapeutic target due to its pivotal role in mediating local inflammatory responses. Research has demonstrated that a specific derivative, 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile, functions as a non-peptidergic, low-molecular-weight antagonist selective for CCR1 . This antagonism has been shown to confer both preventive and therapeutic protection in animal models of multiple sclerosis (MS), specifically in rat experimental autoimmune encephalomyelitis (EAE), reducing both clinical manifestations and histopathological damage . By selectively blocking the CCR1 receptor, this class of compounds interferes with the signaling of pro-inflammatory chemokines like CCL3, thereby reducing the infiltration of pathogenic mononuclear cells, such as macrophages, into the central nervous system. This mechanism highlights its potential value in developing new therapeutic strategies for neuroinflammatory and autoimmune conditions. Beyond its application in immunology, the core diphenylpentanenitrile structure is a valuable synthon in organic synthesis. It serves as a precursor in the asymmetric synthesis of complex molecules, including pharmaceuticals and non-proteinogenic amino acids, which are crucial for developing novel bioactive compounds . This product is intended for research and further chemical synthesis purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40232-60-8

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

2,3-diphenylpentanenitrile

InChI

InChI=1S/C17H17N/c1-2-16(14-9-5-3-6-10-14)17(13-18)15-11-7-4-8-12-15/h3-12,16-17H,2H2,1H3

InChI Key

KOAYHNNDGAXATM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of 2,3 Diphenylpentanenitrile Reactivity and Transformations

Elucidation of Detailed Reaction Pathways

The transformation and synthesis of nitriles like 2,3-diphenylpentanenitrile are governed by complex reaction pathways that can be influenced by catalysts, reagents, and reaction conditions. Understanding these pathways is crucial for controlling reaction outcomes.

Mechanistic Hypotheses in Lewis Base Catalysis

Lewis base catalysis is a powerful strategy for constructing carbon-carbon bonds, including the quaternary stereocenters often found in complex nitriles. illinois.edu In the context of synthesizing structures related to this compound, a plausible mechanistic hypothesis involves the Lewis base-catalyzed addition of a silyl (B83357) ketene (B1206846) imine (a derivative of a nitrile like diphenylacetonitrile) to an electrophile. nih.gov

A common mechanistic model employs a chiral Lewis base (L.B.), such as a phosphine (B1218219) oxide or a chiral pyridine (B92270) derivative, and a Lewis acid, typically a silicon halide like silicon tetrachloride (SiCl₄). nih.govprinceton.edu The catalytic cycle is hypothesized to proceed as follows:

Activation: The Lewis base activates the Lewis acid (SiCl₄) to form a highly electrophilic cationic silicon species.

Electrophile Coordination: This activated silicon complex coordinates to the electrophile, for instance, an aldehyde, rendering it more susceptible to nucleophilic attack.

Nucleophilic Attack: The silyl ketene imine, derived from a precursor like diphenylacetonitrile (B117805), acts as the nucleophile. It attacks the activated electrophile, forming a new carbon-carbon bond. In vinylogous systems, this attack can occur with high site selectivity (e.g., at the γ-position). nih.gov

Product Formation and Catalyst Regeneration: The resulting intermediate, a silyl ether, undergoes hydrolysis during workup to yield the final product. The Lewis base is released, allowing it to re-enter the catalytic cycle.

This pathway highlights how Lewis bases can modulate the electrophilicity of reagents and facilitate complex bond formations under catalytic conditions. princeton.edu

Identification and Trapping of Radical Intermediates in Nitrile Reactions

Radical reactions offer unique pathways for the synthesis and transformation of nitriles, often proceeding through highly reactive, short-lived radical intermediates. numberanalytics.com The generation of these intermediates typically involves three stages: initiation, propagation, and termination. numberanalytics.com For nitriles, radical formation can be initiated by various methods, including photoredox catalysis or single electron transfer (SET) from a metal reagent. nih.govacs.orgresearchgate.net

In reactions involving precursors to this compound, such as the alkylation of metalated diphenylacetonitrile with certain electrophiles (e.g., allylic or benzylic halides), SET processes may intervene, leading to radical intermediates. nih.govacs.org The identification and characterization of such transient species are challenging due to their short lifetimes and low concentrations. nih.gov

The primary technique for their detection is Electron Paramagnetic Resonance (EPR) spectroscopy, used in conjunction with "spin trapping." utexas.edumdpi.com

Spin Trapping: A spin trap, such as α-phenyl N-tert-butyl nitrone (PBN), is added to the reaction mixture. This molecule reacts with the transient radical intermediate to form a more stable, persistent radical adduct.

EPR Detection: The stable radical adduct can be detected and characterized by EPR spectroscopy, providing indirect but compelling evidence for the existence and structure of the initial, short-lived radical. utexas.edu

Modern methods have also been developed that use specialized traps analyzed by mass spectrometry, allowing for the detection of a wider range of radical intermediates in complex mixtures. nih.gov For a reaction involving this compound, a hypothetical radical pathway could involve the formation of an iminyl radical, which could then be trapped and identified, confirming the radical nature of the mechanism. researchgate.net

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

Transition metals are widely used to catalyze reactions involving nitriles, including C-C bond cleavage and formation. acs.orgnih.gov While a specific catalytic cycle for this compound is not detailed, cycles for related processes, such as the iridium-catalyzed reductive cleavage of dinitriles, provide a strong mechanistic model. liverpool.ac.uk

A plausible catalytic cycle for a transition metal (e.g., Ir, Rh, Ni) mediated transformation of a dinitrile or a related compound could involve the following key steps: acs.orgliverpool.ac.ukillinois.edu

C-H Activation/Oxidative Addition: The cycle may initiate with the oxidative addition of the metal catalyst into a C-H bond adjacent to the nitrile group. liverpool.ac.uk Alternatively, for strained ring systems, the catalyst can insert into a C-C bond. nih.govillinois.edu

β-Carbon Elimination or Retro-Michael Reaction: Following initial activation, the crucial C-C bond cleavage occurs. This can proceed via β-carbon elimination, a redox-neutral step, or a retro-Michael type reaction where an alkene is de-inserted. liverpool.ac.ukillinois.edu This step generates a metal-alkyl or metal-hydride intermediate.

Reductive Elimination: The final product is released from the metal center through reductive elimination, which regenerates the active catalyst. For instance, reductive elimination of a C-CN bond can form an isomeric nitrile, while elimination of a C-H bond can release an alkane. acs.org

This sequence is often reversible, meaning the same catalyst can potentially mediate both C-C bond cleavage and formation (e.g., hydroalkylation), highlighting the versatility of transition metal catalysis. acs.orgliverpool.ac.uk

Understanding Stereochemical Control Mechanisms

The synthesis of specific stereoisomers of this compound, which contains two chiral centers, requires precise control over the reaction's stereochemistry. This is typically achieved through the use of chiral auxiliaries or by managing the regio- and diastereoselectivity of bond-forming steps.

Role of Chiral Auxiliaries and Ligands in Asymmetric Induction

Asymmetric induction is a cornerstone of modern organic synthesis, allowing for the preparation of enantiomerically enriched molecules. wikipedia.orgresearchgate.net For the synthesis of chiral nitriles, this is often accomplished by attaching a chiral auxiliary to a precursor molecule, such as diphenylacetonitrile. orgsyn.orgnih.gov The auxiliary, being a stereogenic unit, directs the stereochemical outcome of subsequent reactions before being cleaved. wikipedia.org

Prominent chiral auxiliaries used in asymmetric alkylations include pseudoephedrine and Evans oxazolidinones. researchgate.netnih.govsioc-journal.cn The general mechanism for an asymmetric alkylation of diphenylacetonitrile to form a this compound backbone is as follows:

Amide Formation: The chiral auxiliary (e.g., (1S,2S)-pseudoephenamine) is first reacted with a carboxylic acid precursor to form a chiral amide. nih.gov

Enolate Formation: A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) deprotonates the α-carbon, forming a rigid, chelated lithium enolate. The chiral auxiliary's structure blocks one face of the enolate.

Stereoselective Alkylation: The electrophile (e.g., an ethyl halide) can only approach from the unhindered face, leading to the formation of a new stereocenter with a specific configuration. wikipedia.orgnih.gov

Auxiliary Removal: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched nitrile derivative, and can often be recovered for reuse. wikipedia.org

The effectiveness of this method is demonstrated by the high diastereoselectivities achieved in related alkylations.

Table 1: Diastereoselective Alkylation Using Pseudoephenamine Chiral Auxiliary
ElectrophileYield (%)Diastereomeric Ratio (dr)Reference
MeI99≥99:1 nih.gov
EtI95≥99:1 nih.gov
BnBr99≥99:1 nih.gov
Allyl Bromide98≥99:1 nih.gov

Regioselectivity and Diastereoselectivity in Nucleophilic Attack and Rearrangements

Regioselectivity and diastereoselectivity are critical concepts in controlling the outcome of reactions forming substituted nitriles. saskoer.cabeilstein-journals.org In the context of synthesizing this compound, these principles govern which isomer is formed during key bond-forming steps like nucleophilic attack.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. saskoer.ca When diphenylacetonitrile is deprotonated, it forms an ambident nucleophile (a species with two nucleophilic sites). The resulting anion can theoretically react at either the carbon (C-alkylation) or the nitrogen (N-alkylation). However, in the alkylation of metalated nitriles, C-alkylation is overwhelmingly favored, leading to the formation of a new C-C bond. nih.govacs.org This high regioselectivity is fundamental to the synthesis of the pentanenitrile backbone.

Diastereoselectivity becomes relevant when a reaction can form multiple diastereomers. nih.gov In the alkylation of a metalated nitrile, the geometry of the intermediate and the nature of the counterion can dictate the stereochemical outcome. nih.govduq.edu Research on cyclic nitriles has shown that alkylations of C-metalated species (e.g., with Mg or Cu counterions) proceed with high stereoselectivity, typically through retention of configuration. nih.govnih.gov In contrast, alkylations of N-metalated species (e.g., with Li counterions) often show lower selectivity. nih.govacs.org

This electrophile-dependent stereoselectivity is a powerful tool. For instance, C-magnesiated nitriles have been shown to react with alkyl halides with retention of stereochemistry, while acylations with aldehydes proceed with inversion. nih.govacs.org This allows for the synthesis of different diastereomers from a single chiral intermediate simply by choosing the appropriate electrophile.

Table 2: Stereoselectivity in Alkylations of Metalated Nitriles
Metalated Nitrile TypeCounterionStereochemical OutcomeSelectivityReference
C-MetalatedMgRetention (with alkyl halides)High nih.govacs.org
C-MetalatedMgInversion (with aldehydes)High nih.govacs.org
N-MetalatedLiEquatorial Attack (in cyclic systems)Modest nih.govacs.org
C-MetalatedCuRetentionHigh nih.gov

Thermodynamic and Kinetic Considerations of this compound Reactions

The thermodynamic and kinetic aspects of reactions involving this compound are crucial for understanding its reactivity, stability, and potential transformations. These considerations govern the feasibility, rate, and equilibrium position of chemical processes such as carbon-carbon bond formation and cleavage.

The activation barrier (or activation energy, Ea) represents the minimum energy required for a chemical reaction to occur. It is a critical parameter in determining the rate of a reaction. The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products, passing through a high-energy transition state.

While specific experimental data on the activation barriers for reactions of this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems. For instance, in the context of transition metal-catalyzed C-C bond activation, the kinetic barrier for C-C oxidative addition can be compared to that of competing reactions like C-H activation. illinois.edu Computational methods, such as Hartree-Fock calculations and Density Functional Theory (DFT), are powerful tools for determining the energy surfaces and activation barriers for molecular transformations. researchgate.netnih.gov For example, in a study on a related nitrile compound, 4,4'-diphenylpentanenitrile (DPPN), the rotational barrier of the cyano group was calculated to be approximately 7 kcal/mol, indicating steric hindrance with the nearby phenyl rings. researchgate.net

The determination of activation barriers often involves kinetic studies where the reaction rate is measured at different temperatures. The Arrhenius equation can then be used to calculate the activation energy. Isothermal titration calorimetry (ITC) is another powerful technique that can provide both thermodynamic and kinetic information about a reaction, including the rate constants for association and dissociation. nih.gov

Table 1: Illustrative Activation Energy Data for Related C-C Bond Processes

Reaction TypeModel Compound/SystemCatalyst/ConditionsActivation Barrier (ΔG‡) (kcal/mol)Source
Stereochemical Isomerization1,2-disubstituted cyclopropanesRu(acac)₂14.4 (catalyzed) nih.gov
Stereochemical Isomerization1,2-disubstituted cyclopropanesUncatalyzed40.0 (uncatalyzed) nih.gov
C-C vs. C-H Activationt-Bu-PCP with [M(olefin)₂Cl]₂M = IrΔΔG‡ CH-CC = 0.3 illinois.edu
C-C vs. C-H Activationt-Bu-PCP with [M(olefin)₂Cl]₂M = RhΔΔG‡ CH-CC = 0.5 illinois.edu

The cleavage and formation of carbon-carbon bonds are fundamental processes in organic chemistry. Mechanistic studies on related dinitrile compounds have shown that C-C bond cleavage can be a reversible process, particularly when mediated by a catalyst. liverpool.ac.uk For example, iridium-catalyzed reductive cleavage of unstrained C-C single bonds in dinitriles has been found to be reversible. liverpool.ac.uk This finding has led to the development of new catalytic methods for C-C bond formation, such as the Michael-type hydroalkylation of cyclic α,β-unsaturated ketones with alkyl aryl nitriles, catalyzed by the same iridium complex. liverpool.ac.uk

The reversibility of a reaction is determined by the relative energies of the reactants, products, and transition states. If the energy difference between the reactants and products is small, the reaction can proceed in both the forward and reverse directions. The position of the equilibrium is determined by the change in Gibbs free energy (ΔG) for the reaction.

In the context of this compound, the C2-C3 bond is a key structural feature. The reversibility of the cleavage of this bond would depend on the specific reaction conditions and the stability of the resulting fragments. For instance, a retro-Michael type reaction could lead to the cleavage of this bond. liverpool.ac.uk The reversibility of such a process would be influenced by factors such as the concentration of reactants and products, temperature, and the presence of a catalyst.

Studies on other systems, such as the Ru-catalyzed isomerization of 1,2-disubstituted cyclopropanes, have demonstrated that C-C σ-bond activation can be fully reversible, leading to a thermodynamic equilibrium between isomers. nih.gov This reversibility is enabled by complexation-induced bond-weakening, where the coordination of a catalyst to the molecule lowers the energy barrier for bond homolysis. nih.gov

Spectroscopic and Advanced Characterization Techniques for 2,3 Diphenylpentanenitrile

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

ESI-HRMS is a soft ionization technique that is well-suited for analyzing polar and semi-polar molecules. nih.gov It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. For 2,3-Diphenylpentanenitrile, ESI-HRMS would be used to confirm its molecular formula (C₁₇H₁₇N) by measuring the mass of the [M+H]⁺ ion with very high precision (typically to four or more decimal places).

The theoretical exact mass can be calculated and compared to the experimental value to validate the compound's identity.

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₇H₁₈N⁺236.1439
Note: The calculated mass is based on the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the separation and analysis of complex chemical mixtures. For a chiral compound like this compound, specialized chromatographic methods are employed to distinguish between its enantiomers and assess the enantiomeric purity of a sample.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of chiral compounds, offering advantages such as high throughput and reduced analysis time compared to traditional liquid chromatography. chromatographyonline.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com The properties of the mobile phase can be fine-tuned by adding organic modifiers and additives to optimize separations. fagg.be

For the determination of enantiomeric excess (ee), a sample containing a mixture of enantiomers is passed through a chiral stationary phase (CSP) within the SFC system. The differential interactions between the enantiomers and the CSP lead to their separation, allowing for their individual quantification. chromatographyonline.com The use of SFC coupled with mass spectrometry (SFC-MS) provides a robust platform for both achiral and chiral purifications, enabling rapid analysis and isolation of compounds. chromatographytoday.com This technique is particularly valuable in pharmaceutical analysis for its efficiency in separating stereoisomers. chromatographyonline.com

Table 1: Key Aspects of SFC for Chiral Analysis

FeatureDescriptionReference
Principle Separation of enantiomers based on differential interactions with a chiral stationary phase using a supercritical fluid mobile phase. chromatographyonline.com
Mobile Phase Typically supercritical CO2 with organic modifiers (e.g., methanol) and additives. fagg.be
Advantages High speed, high efficiency, reduced organic solvent consumption. chromatographyonline.comchromatographyonline.com
Application Determination of enantiomeric excess and preparative separation of enantiomers. chromatographyonline.comchromatographytoday.com

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiopurity. csfarmacie.cz This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.comresearchgate.net The development of a wide variety of CSPs, particularly those based on polysaccharides like cellulose (B213188) and amylose (B160209), has made it possible to resolve a broad range of chiral compounds. nih.govmdpi.comchromatographyonline.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. csfarmacie.cz The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a critical role in optimizing the separation by influencing the interactions between the analyte and the CSP. csfarmacie.cznih.gov For instance, polysaccharide-based CSPs are compatible with a wide array of solvents, offering versatility in method development. nih.gov The enantiomeric purity of a sample is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram. mdpi.com

Table 2: Common Chiral Stationary Phases Used in HPLC

CSP TypeDescriptionTypical AnalytesReference
Polysaccharide-based Derivatives of cellulose and amylose coated or immobilized on silica.Wide range of chiral compounds, including pharmaceuticals. nih.govchromatographyonline.com
Pirkle-type Based on π-acidic or π-basic moieties for π-π interactions.Aromatic compounds, sulfoxides. csfarmacie.cz
Macrocyclic Glycopeptides E.g., Teicoplanin, Vancomycin.Polar and ionic compounds, such as underivatized amino acids. sigmaaldrich.com
Protein-based E.g., Cellobiohydrolase I (CBH-I).Various drugs, analyzed under reversed-phase conditions. csfarmacie.cz

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ualberta.cachemistryhall.comsigmaaldrich.com In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product over time. libretexts.org

A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material and, if available, the pure product. ualberta.carochester.edu The plate is then developed in a suitable solvent system. rsc.org A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. chemistryhall.comlibretexts.org The use of a "co-spot," where the reaction mixture and starting material are spotted together, helps in confirming the identity of the spots, especially when the product and reactant have similar retention factors (Rf values). rochester.edu Visualization of the spots is typically achieved under UV light or by using a staining agent. rsc.orgshoko-sc.co.jp

Table 3: General Procedure for Reaction Monitoring by TLC

StepDescriptionReference
1. Plate Preparation A line is drawn near the bottom of the TLC plate, and points are marked for spotting. rsc.org
2. Spotting Samples of the starting material, reaction mixture, and a co-spot are applied to the marked points. rochester.edu
3. Development The plate is placed in a chamber with a suitable eluent, which moves up the plate by capillary action. ualberta.casigmaaldrich.com
4. Visualization The separated spots are visualized under UV light or with a chemical stain. rsc.org
5. Interpretation The progress of the reaction is assessed by observing the disappearance of the reactant spot and the appearance of the product spot. chemistryhall.comlibretexts.org

X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystalline Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the absolute stereochemistry of a chiral molecule and for elucidating its three-dimensional crystalline structure. veranova.comsoton.ac.ukencyclopedia.pub This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. encyclopedia.pubresearchgate.net

For a chiral compound like this compound, obtaining a suitable single crystal allows for the unambiguous assignment of the (R) or (S) configuration at its chiral centers. veranova.com The analysis relies on the anomalous scattering of X-rays by the atoms in the crystal. encyclopedia.pub In cases where obtaining a single crystal is challenging, structure determination from powder X-ray diffraction (PXRD) data, often guided by computational methods, has become a viable alternative for complex organic molecules. conicet.gov.arrsc.orgdectris.com

The successful determination of a crystal structure by XRD provides a foundational understanding of the molecule's solid-state conformation, which can influence its physical properties.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used for the identification of functional groups within a molecule. alfa-chemistry.comjasco-global.com The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. rsc.orglibretexts.org Each type of bond (e.g., C-H, C=O, C≡N) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". jasco-global.commvpsvktcollege.ac.in

In the analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N) and the aromatic phenyl groups (C-H and C=C stretching). The C≡N stretching vibration typically appears in the region of 2260-2220 cm⁻¹. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C in-ring stretching of the phenyl groups appears in the 1600-1450 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the pentane (B18724) backbone would show stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org By analyzing the presence and position of these absorption bands, the functional groups in the molecule can be confirmed. alfa-chemistry.comsavemyexams.com

Table 4: Expected Infrared Absorption Ranges for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Vibration Type
Nitrile C≡N2260 - 2220Stretching
Aromatic C-H3100 - 3000Stretching
Aromatic C=C1600 - 1450In-ring Stretching
Alkane C-H2960 - 2850Stretching

Computational Chemistry and Theoretical Studies on 2,3 Diphenylpentanenitrile Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation for a given system, providing detailed information about energy, electron distribution, and molecular orbitals.

Hartree-Fock (HF) is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational, albeit simplified, picture of the electronic structure. For a model compound, 4,4'-diphenylpentanenitrile (DPPN), Hartree-Fock calculations were employed to explore its conformational landscape. These calculations, performed with a minimal STO-3G basis set, were instrumental in determining the energy profile associated with the rotation of the nitrile (CN) group.

Density Functional Theory (DFT) is a more modern and widely used set of methods in computational chemistry. wikipedia.orgimperial.ac.uknih.gov DFT includes the effects of electron correlation at a lower computational cost than many other high-level methods, often yielding highly accurate results. wikipedia.orgresearchgate.net While no specific DFT studies on 2,3-diphenylpentanenitrile were identified, this methodology would be highly suitable for investigating its electronic properties, such as orbital energies, charge distribution, and reactivity indices.

The study on DPPN identified several key conformations:

Lowest Energy Conformation: The trans configuration, where the CN dipole is furthest from the quaternary carbon.

Highest Energy Conformation (Transition State): The cis configuration, where the CN group is closest to the polymer backbone in the context of a larger structure.

Intermediate Energy Minima: Two gauche conformations.

The energy barrier for the CN group to rotate past a phenyl ring was calculated to be approximately 7 kcal/mol (0.303 eV). This indicates a considerable hindrance to rotation, which would be expected to be even greater in a condensed phase due to intermolecular forces. A similar approach for this compound would likely reveal a complex potential energy surface due to the proximity of the two phenyl groups to each other and to the nitrile functionality.

Table 1: Calculated Energy Profile for Nitrile Rotation in 4,4'-Diphenylpentanenitrile (DPPN)

Conformation Relative Energy (kcal/mol) Description
Trans 0 Most stable, CN group is distant from the quaternary carbon.
Gauche Intermediate CN group is at an angle to the quaternary carbon.
Cis ~7 Least stable (transition state), CN group is closest to the quaternary carbon.

Data derived from Hartree-Fock calculations on the model compound DPPN.

Molecular Dynamics (MD) Simulations and Conformational Searching

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of a molecular system. stanford.edu By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational space, study dynamic processes, and calculate thermodynamic properties. researchgate.netnist.goviisc.ac.in

No specific MD simulation studies have been published for this compound. However, such simulations would be invaluable for:

Conformational Searching: Identifying the full range of accessible conformations and their relative populations over time.

Solvent Effects: Understanding how the surrounding medium influences the structure and dynamics of the molecule.

Flexibility Analysis: Quantifying the flexibility of different parts of the molecule, such as the pentanenitrile backbone and the phenyl rings.

MD simulations are a powerful tool for understanding how molecules behave in a realistic environment, going beyond the static picture provided by QM calculations of isolated molecules. researchgate.net

Prediction of Reactivity, Selectivity, and Mechanistic Insights

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure and potential energy surfaces, researchers can gain insights into reaction mechanisms. researchgate.neteawag.ch

For a molecule like this compound, computational methods could be used to:

Identify Reactive Sites: By calculating properties like electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges, one can predict which parts of the molecule are most likely to participate in a reaction.

Model Reaction Pathways: QM calculations can be used to map the entire energy profile of a proposed reaction mechanism, including reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction thermodynamics.

Predict Selectivity: In cases where multiple products are possible, computational modeling can help predict which product will be favored by comparing the activation energies of the competing pathways.

While no specific predictive studies on the reactivity of this compound have been found, the general methodologies are well-established and could be readily applied.

Computational Support for Mechanistic Elucidation and Experimental Validation

Computational studies often play a crucial role in supporting and rationalizing experimental observations. They can provide a detailed mechanistic picture that is often difficult to obtain through experiments alone.

In the case of the model compound DPPN, computational calculations were initiated to explain experimental dielectric measurements that suggested significant hindrance to the reorientation of the CN dipole. The Hartree-Fock calculations confirmed this by revealing a substantial intramolecular steric barrier to rotation, thus providing a theoretical validation for the experimental findings. This synergy between computation and experiment is a hallmark of modern chemical research.

For this compound, computational studies could similarly be used to:

Corroborate spectroscopic data (e.g., NMR, IR) by calculating theoretical spectra.

Explain the outcomes of synthetic reactions by modeling the reaction mechanisms.

Provide a structural basis for observed biological activity or material properties.

Mechanistic studies on the cleavage of C-C bonds in dinitriles have utilized computational results to propose reaction pathways involving C-H activation and retro-Michael type reactions. liverpool.ac.uk This demonstrates the power of computational chemistry to provide deep mechanistic understanding.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4,4'-Diphenylpentanenitrile
2-Methyl-5-oxo-2,3-diphenylpentanenitrile

Advanced Applications of 2,3 Diphenylpentanenitrile in Diverse Synthetic Arenas

Utility as a Key Synthetic Intermediate for Elaborate Organic Molecules

2,3-Diphenylpentanenitrile serves as a crucial intermediate in the synthesis of complex organic molecules due to the reactivity of its nitrile group and the stereochemical influence of its phenyl substituents. The nitrile group, being a strong electron-withdrawing group, facilitates a variety of chemical transformations. lookchem.com Organic synthesis often utilizes this compound as a starting point for creating more elaborate molecular architectures. lookchem.com Its structure allows for the introduction of various functional groups, leading to a diverse range of organic compounds.

The versatility of nitriles as synthetic intermediates is well-established, as they can be converted into amines, aldehydes, ketones, and carboxylic acid derivatives. sioc-journal.cn This flexibility makes this compound a valuable precursor for molecules with intricate carbon skeletons.

Role in the Efficient Construction of Quaternary Carbon Centers

The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis due to steric hindrance. csic.es this compound and its derivatives have proven to be effective substrates in reactions designed to create these sterically congested centers.

Research has demonstrated that related dinitrile compounds can undergo iridium-catalyzed cleavage and formation of unstrained aliphatic carbon-carbon bonds, providing a pathway to molecules containing quaternary carbons. liverpool.ac.uk Specifically, methods like the iridium-catalyzed Michael-type hydroalkylation of cyclic α,β-unsaturated ketones with alkyl aryl nitriles offer a route to 3-substituted cyclohexanones featuring a quaternary carbon atom. liverpool.ac.uk Furthermore, Lewis base catalyzed conjugate additions of silyl (B83357) ketene (B1206846) imines to α,β-unsaturated aldehydes and ketones represent another strategy for constructing quaternary stereogenic carbon centers. thieme-connect.com The development of practical methods for synthesizing nitrile-bearing quaternary carbon centers is an ongoing area of interest in organic synthesis due to the stability these centers can impart to bioactive molecules. sioc-journal.cn

Precursor Development in the Agrochemical Industry

In the agrochemical sector, this compound and its analogs serve as precursors for the development of various agrochemicals, including pesticides and herbicides. lookchem.com The reactivity and structural features of these nitrile compounds make them suitable building blocks for creating new active ingredients for crop protection. cymitquimica.com The broader class of nitriles is recognized for its presence in agricultural chemicals, highlighting the importance of developing synthetic routes to these compounds. sioc-journal.cn

Building Block for Pharmaceutical Precursor Synthesis

The unique molecular framework of this compound and its derivatives makes them valuable building blocks for the synthesis of pharmaceutical precursors. lookchem.com The introduction of this structural motif can be a key step in the synthesis of new drug candidates with potential therapeutic applications. lookchem.com The pharmaceutical industry heavily relies on such building blocks for the discovery of new active agents. abcr.com

For instance, a related compound, 4-(dimethylamino)-2,2-diphenylpentanenitrile, is a well-known intermediate in the synthesis of methadone, an opioid used for pain management and in the treatment of opioid addiction. cymitquimica.comgoogle.com The synthesis of this intermediate often involves the reaction of diphenylacetonitrile (B117805) with a substituted propane (B168953) derivative. google.com The versatility of nitroalkane-based chemistries, which can be precursors to nitriles, allows for the efficient creation of complex molecules, often reducing the number of reaction steps and optimizing synthesis costs. advancionsciences.com

Facilitation of Novel Catalytic Methodologies for Carbon-Carbon Bond Formation

The development of new and efficient methods for forming carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. mdpi.com this compound and related nitrile compounds are instrumental in advancing novel catalytic methodologies for this purpose. Research into the iridium-catalyzed reversible cleavage of unstrained aliphatic C-C bonds in dinitriles has led to the development of new catalytic methods for C-C bond formation. liverpool.ac.uk These findings demonstrate that the C-C bond cleavage is a reversible process, which can be harnessed for synthetic applications. liverpool.ac.uk

Enzymatic C-C bond forming reactions are also a growing area of interest, with enzymes like lyases, oxidoreductases, and transferases being explored for their catalytic potential. nih.gov The development of palladium-based catalysts has also been a focus, with novel catalysts being designed for efficient C-C bond formation reactions in aqueous media. frontiersin.org

Application as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While direct evidence for this compound itself acting as a chiral auxiliary is not prevalent in the provided search results, the principles of asymmetric synthesis using chiral auxiliaries are well-established and could theoretically be applied to derivatives of this compound.

The goal of using a chiral auxiliary is to achieve high diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The auxiliary provides a steric and electronic bias that favors the formation of one stereoisomer over others. researchgate.netconicet.gov.ar After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.org A variety of chiral auxiliaries have been developed, many derived from readily available natural sources. researchgate.net The effectiveness of a chiral auxiliary is determined by its ability to induce high stereoselectivity and its ease of attachment and removal. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-diphenylpentanenitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via nucleophilic substitution or coupling reactions. For example, spirocyclic derivatives of this compound are prepared by reacting intermediates like 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine with nitrile-containing precursors under reflux conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature, and stoichiometry significantly affect yields, which typically range from 18% to 31% for complex derivatives . Purification via flash chromatography or recrystallization (e.g., using Et₂O/MeOH) is critical to isolate high-purity products.

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For instance, aromatic protons appear as multiplet signals between δ 7.22–7.44 ppm, while nitrile groups are identified via IR absorption near 2240 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ peaks at m/z 427.9 for a chlorophenyl derivative) . X-ray crystallography (as in for analogous compounds) can resolve spatial configurations but requires single crystals.

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, structurally related nitriles (e.g., 3,4-dichlorophenylacetonitrile) require precautions due to potential irritancy. Use fume hoods for synthesis, wear nitrile gloves, and store compounds in airtight containers at +5°C. Safety data sheets (SDS) for similar compounds highlight hazards like skin sensitization .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of this compound derivatives for biological activity?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. For example, substituents like dimethylamino groups (as in 4-(dimethylamino)-2,2-diphenylpentanenitrile) enhance electron density at the nitrile group, potentially improving interactions with viral receptors like US28 . Molecular docking studies (e.g., AutoDock Vina) can model ligand-receptor binding using crystal structures of target proteins.

Q. What strategies resolve contradictions in spectral data for this compound analogs?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or diastereomers. For example, multiplets in δ 1.56–1.78 ppm may indicate unresolved conformers. Use 2D NMR (COSY, HSQC) to assign overlapping signals. LC-MS/MS with collision-induced dissociation (CID) differentiates isobaric species. In cases of low yields (e.g., 18% for a hydrochloride salt), optimize reaction conditions or employ alternative catalysts .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for antiviral applications?

  • Methodological Answer : SAR studies compare substituent effects on bioactivity. For instance, adding a 4-chlorophenyl group to the pentanenitrile backbone increases affinity for the human cytomegalovirus receptor US28, as shown by IC₅₀ shifts. Hydrophobic substituents (e.g., butyl chains) improve membrane permeability, while hydroxyl groups enhance solubility but may reduce metabolic stability .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : HPLC-UV/FLD or LC-MS with C18 columns achieves detection limits <1 ng/mL. For environmental samples (e.g., water), solid-phase extraction (SPE) using C18 cartridges pre-concentrates the analyte. Internal standards like deuterated analogs (e.g., 2,3-diphenyl-d₁₀-pentanenitrile) correct for matrix effects .

Data Gaps and Future Directions

  • Exact mass and isotopic patterns (e.g., m/z 348.1881 for a nitrosopiperazinyl derivative) require validation via FT-ICR MS .
  • Biological activity data for unmodified this compound is scarce; prioritize in vitro assays (e.g., cytotoxicity, receptor binding) using NIH/3T3 or HEK293 cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.